

Cefoperazone Dihydrate vs. Ceftazidime: An In Vitro Activity Comparison Against Clinical Isolates

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Compound of Interest

Compound Name: **Cefoperazone Dihydrate**

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In the landscape of antimicrobial research and development, a thorough understanding of the in vitro activity of cephalosporins is crucial for guiding therapeutic strategies and discovering novel antibacterial agents. This guide provides a detailed comparison of the in vitro efficacy of two prominent third-generation cephalosporins, **Cefoperazone Dihydrate** and Ceftazidime, against a range of clinically significant bacterial isolates.

Comparative In Vitro Activity

The in vitro potency of Cefoperazone and Ceftazidime has been extensively evaluated against various Gram-negative and Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and susceptibility rates from several key studies.

Gram-Negative Isolates

The activity of both agents against Gram-negative bacilli, particularly *Pseudomonas aeruginosa* and members of the *Enterobacteriaceae* family, is a critical determinant of their clinical utility.

Organism	Antibiotic(s)	MIC90 (mg/L)	Susceptibility (%)
Pseudomonas aeruginosa	Ceftazidime	4	62 - 89
Cefoperazone	>4	60	-
Escherichia coli	Ceftazidime	≤ 0.25	-
Cefoperazone	>0.25	-	-
Klebsiella pneumoniae	Ceftazidime	1-4	-
Enterobacter spp.	Ceftazidime	≤ 0.25	-
Proteus mirabilis	Ceftazidime	≤ 0.25	-
Indole-positive Proteus	Ceftazidime	≤ 0.25	-
Serratia spp.	Ceftazidime	1-4	-
Acinetobacter spp.	Ceftazidime	1-4	-
Citrobacter spp.	Ceftazidime	1-4	-

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Notably, against *Pseudomonas aeruginosa*, ceftazidime generally demonstrates greater in vitro activity than cefoperazone, with a lower MIC90 value.[\[1\]](#) One study found the activity of ceftazidime against *P. aeruginosa* to be four times that of cefoperazone.[\[1\]](#) For Enterobacteriaceae such as *E. coli*, *Klebsiella pneumoniae*, and *Proteus* species, ceftazidime also tends to exhibit lower MIC90 values compared to cefoperazone.[\[1\]](#)

The combination of Cefoperazone with the β -lactamase inhibitor Sulbactam has been shown to enhance its activity, particularly against certain resistant strains. For carbapenem-resistant *Acinetobacter baumannii*, the addition of sulbactam to cefoperazone reduced the MIC values.[\[3\]](#) However, this enhanced effect was not observed for carbapenem-resistant *P. aeruginosa*.[\[3\]](#)

Gram-Positive Isolates

Against Gram-positive cocci, the activity of both cephalosporins is generally lower than that observed against susceptible Gram-negative organisms.

Organism	Antibiotic	Activity
Staphylococcus aureus	Ceftazidime	Less active
Streptococcus spp. (Groups A & B)	Ceftazidime	Less active
Enterococcus spp. (Group D)	Ceftazidime	Resistant

Data from a comparative study.[\[1\]](#)

Ceftazidime was found to be less active against *Staphylococcus aureus* and Lancefield groups A and B streptococci compared to other cephalosporins.[\[1\]](#) Group D streptococci (Enterococci) were reported to be resistant to ceftazidime.[\[1\]](#)

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized description of the typical experimental workflow.

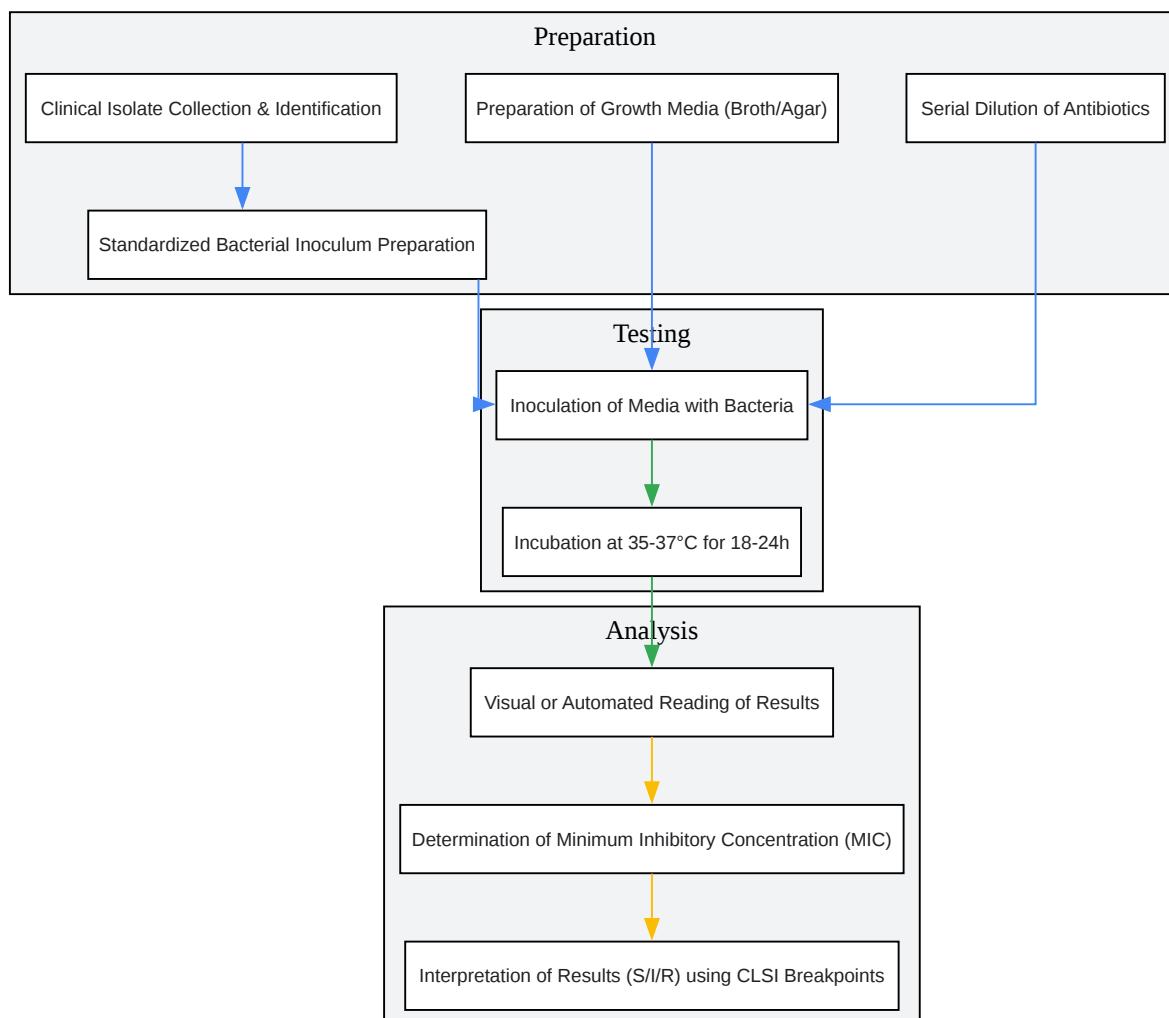
Antimicrobial Susceptibility Testing

1. Isolate Collection and Identification: Clinical isolates are obtained from various patient samples (e.g., blood, respiratory secretions, urine). Bacterial species are identified using standard microbiological techniques, such as automated systems (e.g., VITEK Compact ID) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[\[4\]](#)
2. Susceptibility Testing Methods: The in vitro activity of the antibiotics is determined using one of the following standardized methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines:
 - Broth Microdilution: This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in microtiter plates. Each well is then inoculated with a

standardized bacterial suspension. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.[5]

- Agar Dilution: Similar to broth microdilution, this method involves incorporating serial dilutions of the antibiotics into agar plates. A standardized inoculum of each bacterial isolate is then spotted onto the surface of the plates. The MIC is the lowest antibiotic concentration that prevents growth.[6]
- Kirby-Bauer Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar plate uniformly inoculated with a bacterial suspension. The plate is then incubated, and the diameter of the zone of growth inhibition around each disk is measured. The zone diameter is correlated with the MIC and interpreted as susceptible, intermediate, or resistant based on CLSI breakpoints.[7]

3. Quality Control: Reference strains, such as *Escherichia coli* ATCC 25922 and *Pseudomonas aeruginosa* ATCC 27853, are included in each experiment to ensure the accuracy and reproducibility of the results.[5][6]



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Caption: A generalized workflow for antimicrobial susceptibility testing.

Summary

Both Cefoperazone and Ceftazidime are potent third-generation cephalosporins with significant activity against a broad spectrum of Gram-negative bacteria. The available in vitro data suggests that Ceftazidime generally exhibits superior potency against *Pseudomonas aeruginosa* and many *Enterobacteriaceae* compared to Cefoperazone alone. However, the combination of Cefoperazone with Sulbactam can significantly enhance its spectrum of activity, particularly against some β -lactamase-producing organisms. The choice between these agents for empirical therapy or targeted treatment should be guided by local susceptibility patterns and the specific clinical context. Continuous surveillance of in vitro activity is essential to monitor for the emergence of resistance and to ensure the ongoing efficacy of these important antimicrobial agents.

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